4-Desmethoxy Omeprazole
Overview
Description
4-Desmethoxy Omeprazole is a chemical compound that is a potential impurity found in commercial omeprazole and esomeprazole magnesium preparations . It is an active metabolite of omeprazole, which is a proton pump inhibitor used to treat acid-related gastrointestinal disorders . The molecular formula of this compound is C16H17N3O2S, and it has a molecular weight of 315.4 g/mol .
Mechanism of Action
Target of Action
4-Desmethoxy Omeprazole is the active metabolite of Omeprazole . The primary target of this compound is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is located in the gastric parietal cells and is responsible for the final step in the production of gastric acid .
Mode of Action
This compound acts as a proton pump inhibitor (PPI) . It works by selectively and irreversibly inhibiting the H+/K+ ATPase enzyme system . This inhibition is competitive, meaning the compound competes with other substrates for binding to the enzyme .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, creating a less acidic environment in the stomach . The compound’s action affects the biochemical pathway of gastric acid production, specifically the final step carried out by the H+/K+ ATPase .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of Omeprazole, it is formed in the body through the metabolic activity of cytochrome P450 (CYP) isomers, specifically CYP2C19 and CYP3A4 .
Result of Action
The primary result of this compound’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, which can help in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and other diseases characterized by excessive gastric acid .
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These may include the pH of the stomach, the presence of food, and the individual’s metabolic rate . .
Biochemical Analysis
Biochemical Properties
It is known that omeprazole, the parent compound, is a selective and irreversible inhibitor of the gastric H+/K+ ATPase pump . It is a racemic mixture of two enantiomers, which are prodrugs of the active sulfonamide formed by acid-stimulated conversion . Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .
Cellular Effects
It is known that omeprazole, the parent compound, has significant effects on gastric cells, particularly parietal cells, where it inhibits the H+/K+ ATPase pump, thereby reducing gastric acid secretion .
Molecular Mechanism
It is known that omeprazole, the parent compound, exerts its effects at the molecular level by irreversibly inhibiting the gastric H+/K+ ATPase pump .
Temporal Effects in Laboratory Settings
It is known that omeprazole, the parent compound, has a long-lasting effect on gastric acid secretion due to its irreversible inhibition of the H+/K+ ATPase pump .
Dosage Effects in Animal Models
It is known that omeprazole, the parent compound, has a dose-dependent effect on gastric acid secretion in animal models .
Metabolic Pathways
It is known that omeprazole, the parent compound, is extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .
Transport and Distribution
It is known that omeprazole, the parent compound, is well-absorbed in the stomach and small intestine .
Subcellular Localization
It is known that omeprazole, the parent compound, exerts its effects primarily in the parietal cells of the stomach, where it inhibits the H+/K+ ATPase pump .
Preparation Methods
The preparation of 4-Desmethoxy Omeprazole involves several synthetic routes and reaction conditions. One common method is the conversion of omeprazole into its desmethoxy derivative through a series of chemical reactions. The process typically involves the removal of the methoxy group from the omeprazole molecule under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the compound.
Chemical Reactions Analysis
4-Desmethoxy Omeprazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Desmethoxy Omeprazole has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its biological activity and interactions with various enzymes and receptors.
Medicine: Research on this compound contributes to understanding the metabolism and pharmacokinetics of omeprazole and its derivatives.
Comparison with Similar Compounds
4-Desmethoxy Omeprazole is similar to other proton pump inhibitors such as esomeprazole, lansoprazole, pantoprazole, and rabeprazole. it is unique due to its specific structure and the absence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties . The similar compounds include:
- Esomeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
These compounds share a common mechanism of action but differ in their chemical structures and specific interactions with the gastric H+/K+ ATPase pump.
Properties
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXZYNHJPJEPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110374-16-8 | |
Record name | H-180/29 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | H-180/29 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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